Hat-IN-8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

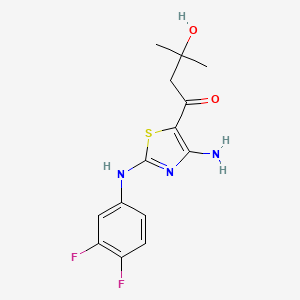

特性

分子式 |

C14H15F2N3O2S |

|---|---|

分子量 |

327.35 g/mol |

IUPAC名 |

1-[4-amino-2-(3,4-difluoroanilino)-1,3-thiazol-5-yl]-3-hydroxy-3-methylbutan-1-one |

InChI |

InChI=1S/C14H15F2N3O2S/c1-14(2,21)6-10(20)11-12(17)19-13(22-11)18-7-3-4-8(15)9(16)5-7/h3-5,21H,6,17H2,1-2H3,(H,18,19) |

InChIキー |

ALCYRRQJEZSXOF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)F)F)N)O |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Synthesis of JNK-IN-8: A Covalent Approach to Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases pivotal in stress signaling pathways. Its discovery marked a significant advancement in the development of covalent kinase inhibitors, offering a powerful tool for dissecting JNK signaling and a promising scaffold for therapeutic development. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of JNK-IN-8, including detailed experimental protocols and a summary of its biochemical and cellular activity.

Discovery: A Targeted Covalent Strategy

The discovery of JNK-IN-8 stemmed from a systematic effort to develop selective covalent kinase inhibitors. The strategy was based on screening a proprietary library of kinase inhibitors featuring an acrylamide "warhead," a functional group capable of forming a covalent bond with nucleophilic residues like cysteine.

The initial lead compounds were derived from the well-known kinase inhibitor imatinib, which possesses a 2-phenylaminopyrimidine scaffold. This core structure was modified to incorporate the acrylamide moiety, creating a library of potential covalent inhibitors.

The primary screening method employed was the KinomeScan™ platform, a high-throughput competition binding assay. This technology measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. JNK-IN-8 emerged from this screen as a compound with exceptional affinity and selectivity for the JNK isoforms.[1][2]

The overall discovery workflow is depicted below:

Chemical Synthesis of JNK-IN-8

The synthesis of JNK-IN-8 is a multi-step process starting from commercially available materials. The core of the molecule is constructed via a Buchwald-Hartwig amination, followed by a series of amide couplings to install the covalent warhead.

Chemical Name: 3-((4-(dimethylamino)but-2-enamido)-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Molecular Formula: C₂₉H₂₉N₇O₂

Molecular Weight: 507.59 g/mol

The general synthetic scheme is as follows:

-

Synthesis of the Core Amine (Intermediate 3):

-

2-chloro-4-(pyridin-3-yl)pyrimidine (1 ) is coupled with 4-methyl-5-nitrobenzene-1,3-diamine (2 ) under palladium-catalyzed Buchwald-Hartwig conditions to form the aminopyrimidine core.

-

The nitro group of the resulting intermediate is then reduced to an amine, typically using a reducing agent like iron powder or tin(II) chloride, to yield N1-(4-(pyridin-3-yl)pyrimidin-2-yl)-4-methylbenzene-1,3,5-triamine (3 ).

-

-

Installation of the Benzamide Linker (Intermediate 5):

-

The core triamine (3 ) is selectively acylated at the 5-amino position with 3-nitrobenzoyl chloride (4 ). The greater nucleophilicity of the amino group at position 5 directs the reaction.

-

The nitro group on the benzamide ring is then reduced to an amine to give the key intermediate 3-amino-N-(3-amino-5-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (5 ).

-

-

Attachment of the Covalent Warhead (JNK-IN-8):

-

Finally, the acrylamide warhead is introduced by coupling intermediate 5 with 4-(dimethylamino)but-2-enoyl chloride (6 ) to yield the final product, JNK-IN-8 .

-

Note: This is a generalized scheme based on established synthetic routes for similar compounds. The specific reagents and reaction conditions are detailed in the primary literature (Zhang et al., 2012).

Mechanism of Action

JNK-IN-8 is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase in the ATP-binding pocket. Its mechanism is distinguished by the formation of an irreversible covalent bond with a non-catalytic cysteine residue located near the ATP-binding site.

-

JNK1 and JNK2: JNK-IN-8 targets Cysteine 116 .

-

JNK3: JNK-IN-8 targets Cysteine 154 .[3]

The acrylamide moiety of JNK-IN-8 acts as a Michael acceptor. The thiol group of the cysteine residue performs a nucleophilic attack on the β-carbon of the α,β-unsaturated amide, forming a stable carbon-sulfur bond. This covalent modification permanently occupies the ATP-binding pocket, leading to irreversible inhibition of the kinase. X-ray crystallography studies have confirmed this binding mode, showing the inhibitor covalently attached to the conserved cysteine residue.

The JNK signaling pathway and the point of inhibition by JNK-IN-8 are illustrated below:

Quantitative Data

JNK-IN-8 demonstrates high potency against JNK isoforms in biochemical assays and effectively inhibits JNK signaling in cellular contexts. Its selectivity has been confirmed against a broad panel of kinases.

Table 1: Biochemical Potency of JNK-IN-8

| Target Kinase | IC₅₀ (nM) |

| JNK1 | 4.67 |

| JNK2 | 18.7 |

| JNK3 | 0.98 |

Data sourced from multiple references.[2][4]

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | EC₅₀ (nM) |

| HeLa | Inhibition of c-Jun Phosphorylation | 486 |

| A375 | Inhibition of c-Jun Phosphorylation | 338 |

Data sourced from multiple references.

Table 3: Kinase Selectivity Profile

| Kinase | Binding (% of Control @ 1µM) |

| JNK1 | < 1 |

| JNK2 | < 1 |

| JNK3 | < 1 |

| MNK2 | > 10 |

| Fms | > 10 |

| c-Kit | > 90 |

| Met | > 90 |

| PDGFRβ | > 90 |

Selectivity data is based on KinomeScan profiling. A lower % of control indicates stronger binding.

Key Experimental Protocols

KinomeScan™ Competition Binding Assay

Principle: This assay quantifies the binding interactions between a test compound and a panel of DNA-tagged kinases. The assay measures the amount of kinase that binds to an immobilized, active-site directed ligand in the presence of the test compound. Binding is quantified via qPCR of the DNA tag.

Methodology:

-

Preparation: Kinases are expressed as fusions with a unique DNA tag.

-

Binding Reaction: The DNA-tagged kinases are incubated in assay buffer with an immobilized, broadly active kinase inhibitor (the "bait") and the test compound (e.g., JNK-IN-8) at a specified concentration (e.g., 1 µM).

-

Washing: Unbound kinase is washed away.

-

Quantification: The amount of kinase bound to the immobilized bait is measured by eluting the kinase-bait complex and quantifying the associated DNA tag using qPCR.

-

Data Analysis: The results are reported as "% of Control," where the control is the amount of kinase bound in the presence of a DMSO vehicle. A lower percentage indicates stronger binding of the test compound to the kinase. For Kd determination, the assay is run with a range of test compound concentrations.

Cellular c-Jun Phosphorylation Inhibition Assay

Principle: This Western blot-based assay measures the ability of JNK-IN-8 to inhibit the phosphorylation of the direct JNK substrate, c-Jun, in a cellular environment.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or A375) in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

-

Inhibitor Treatment: Pre-treat cells with varying concentrations of JNK-IN-8 (e.g., 0.1 to 10 µM) or DMSO vehicle for 1-2 hours.

-

Stimulation: Stimulate the JNK pathway by adding a stress-inducing agent, such as Anisomycin (10 µg/mL) or UV irradiation, for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for total JNK and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

Mass Spectrometry for Covalent Adduct Confirmation

Principle: This method confirms the covalent modification of JNK by JNK-IN-8 by detecting the mass shift of the protein after incubation with the inhibitor.

Methodology:

-

Incubation: Incubate purified, recombinant JNK protein with a molar excess (e.g., 5-fold) of JNK-IN-8 in an appropriate buffer for 1-2 hours at room temperature to allow for the covalent reaction to proceed. A control sample with DMSO is run in parallel.

-

Sample Preparation: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

-

Mass Analysis (Intact Protein):

-

Analyze the protein samples using electrospray ionization mass spectrometry (ESI-MS).

-

Deconvolute the resulting charge state envelope to determine the intact mass of the protein.

-

A mass increase corresponding to the molecular weight of JNK-IN-8 (507.59 Da) in the treated sample compared to the control confirms covalent modification.

-

-

Peptide Mapping (Optional):

-

Digest the protein with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the peptide containing the modified cysteine residue (e.g., LMDANLC*QVIQME for JNK1) by searching for the expected mass shift. The MS/MS fragmentation pattern will confirm the exact site of modification.

-

Conclusion

JNK-IN-8 is a landmark molecule in the field of kinase chemical biology. Its discovery validated the strategy of using structure-based design to create highly selective covalent inhibitors. The detailed methodologies for its synthesis and characterization provide a clear roadmap for researchers working in drug discovery and signal transduction. As a potent and well-characterized pharmacological probe, JNK-IN-8 continues to be an invaluable tool for elucidating the complex roles of JNK signaling in health and disease.

References

An In-Depth Technical Guide to Irreversible Covalent Inhibition by JNK-IN-8

This guide provides a detailed overview of JNK-IN-8, a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes complex biological and experimental processes.

Introduction to JNK-IN-8

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as cytokines, osmotic stress, and UV light.[1] The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation.[2] Dysregulation of JNK signaling has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2]

JNK-IN-8 is a highly selective, irreversible inhibitor designed to target all three JNK isoforms (JNK1, JNK2, and JNK3).[1][3] Its mechanism involves the formation of a stable covalent bond with a conserved cysteine residue within the ATP-binding site of the kinase, leading to prolonged and efficient inhibition.[1][4][5] This covalent approach offers advantages in terms of potency and duration of action, making JNK-IN-8 a valuable tool for probing JNK-dependent biological phenomena and a lead compound for therapeutic development.[1][6]

Mechanism of Irreversible Covalent Inhibition

JNK-IN-8 functions as a Type I inhibitor, binding to the active conformation of the JNK enzyme.[7] Its structure incorporates an electrophilic acrylamide "warhead" that is key to its irreversible action.[8] The inhibitor is designed to position this reactive group in close proximity to a non-catalytic cysteine residue located near the ATP-binding pocket.[1]

Upon binding, the acrylamide moiety undergoes a Michael addition reaction with the sulfhydryl group of the cysteine residue, forming a stable covalent bond.[1][3][4] This modification occurs at Cysteine 116 (Cys116) in JNK1 and JNK2, and the equivalently positioned Cysteine 154 (Cys154) in JNK3.[4] The covalent attachment of JNK-IN-8 sterically blocks the ATP-binding site, preventing the kinase from binding its substrate and carrying out phosphorylation, thereby inhibiting downstream signaling, most notably the phosphorylation of c-Jun.[3][8] The irreversible nature of this bond means that kinase activity can only be restored through the synthesis of new JNK protein.

Quantitative Data

The potency and selectivity of JNK-IN-8 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of JNK-IN-8 Against JNK Isoforms

| Target | IC50 (nM) | Reference(s) |

| JNK1 | 4.7 | [2][3][7][8][9][10] |

| JNK2 | 18.7 | [2][7][8][9][10] |

| JNK3 | 1.0 | [2][7][8][9][10][11] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | EC50 (nM) | Reference(s) |

| HeLa | c-Jun Phosphorylation Inhibition | 486 | [7][8][11] |

| A375 | c-Jun Phosphorylation Inhibition | 338 | [7][8][11] |

Table 3: Selectivity Profile and Key Off-Target Activities

JNK-IN-8 demonstrates high selectivity for JNK kinases. While earlier analogs showed cross-reactivity with kinases like IRAK1 and PIK3C3, the structure of JNK-IN-8 was optimized to eliminate this binding.[7] However, some minor off-target activities have been noted.

| Off-Target | Assay Type | Potency | Reference(s) |

| MNK2 | IC50 | 238 nM | [9] |

| FMS | IC50 | 287 nM | [9] |

| KIT (V559D) | Kd | 92 nM | [9] |

| KIT (V559D, T670I) | Kd | 56 nM | [9] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the core experimental protocols used to characterize JNK-IN-8.

In Vitro Kinase Assay (Biochemical IC50 Determination)

This assay measures the direct inhibitory effect of JNK-IN-8 on purified JNK enzyme activity.

Methodology:

-

Enzyme Preparation: Recombinant human JNK1, JNK2, or JNK3 is purified.

-

Reaction Mixture: The kinase is incubated in a reaction buffer containing a specific concentration of JNK-IN-8 (or DMSO as a vehicle control).

-

Initiation: The reaction is initiated by adding a mixture of ATP and a peptide substrate (e.g., ATF2).

-

Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods like radiometric assays (with ³²P-ATP) or luminescence-based assays that measure the amount of remaining ATP.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This assay confirms the inhibitor's ability to block the JNK signaling pathway within a cellular context.

Methodology:

-

Cell Culture: Cells (e.g., HeLa, A375) are cultured to sub-confluency.[3]

-

Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of JNK-IN-8 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 1-3 hours).[3]

-

Pathway Stimulation: The JNK pathway is activated by treating cells with a stimulant like anisomycin or epidermal growth factor (EGF).[3][12]

-

Cell Lysis: After stimulation, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun (as a loading control).

-

Detection: The membrane is incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is detected using chemiluminescence. The band intensities are quantified to determine the reduction in c-Jun phosphorylation.

References

- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. graylab.stanford.edu [graylab.stanford.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]

- 12. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

JNK-IN-8: A Technical Guide to its Selectivity for JNK Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of JNK-IN-8, a potent and irreversible inhibitor of the c-Jun N-terminal kinases (JNKs). This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Data

JNK-IN-8 exhibits high potency towards all three JNK isoforms, with a notable preference for JNK3. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of JNK-IN-8 for JNK1, JNK2, and JNK3 is summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| JNK1 | 4.7 | [1][2][3][4] |

| JNK2 | 18.7 | [1][2][3][4] |

| JNK3 | 1.0 | [1][2][3][4] |

JNK-IN-8's mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK kinases, leading to irreversible inhibition.[5][6] This covalent modification accounts for its high potency and prolonged inhibitory effect.

JNK Signaling Pathway

The JNK signaling pathway is a critical regulator of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[7][8] This pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and cell differentiation. The core of the JNK signaling cascade is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK).

Experimental Protocols

The determination of the IC50 values for JNK-IN-8 against JNK isoforms typically involves in vitro kinase assays. The following is a generalized protocol based on common methodologies.

In Vitro Kinase Assay for IC50 Determination

This assay measures the ability of JNK-IN-8 to inhibit the phosphorylation of a substrate by a specific JNK isoform.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

JNK-IN-8 (serially diluted)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

ATP (at a concentration near the Km for each JNK isoform)

-

JNK substrate (e.g., GST-c-Jun (1-79) or ATF2)

-

[γ-³²P]ATP (for radioactive detection) or anti-phospho-substrate antibody (for non-radioactive detection)

-

96-well plates

-

Scintillation counter or Western blot imaging system

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of recombinant JNK1, JNK2, and JNK3 in kinase buffer. Prepare serial dilutions of JNK-IN-8 in DMSO, followed by a final dilution in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the JNK enzyme, the JNK-IN-8 dilution (or DMSO for control), and the kinase buffer.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the JNK substrate and ATP (spiked with [γ-³²P]ATP for radioactive detection).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction:

-

Radioactive Method: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Terminate the reaction by adding SDS-PAGE loading buffer.

-

-

Data Analysis:

-

Radioactive Method: Plot the percentage of kinase activity remaining versus the logarithm of the JNK-IN-8 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Non-Radioactive Method: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate. Quantify the band intensities and plot the data as described for the radioactive method to determine the IC50.

-

Cellular Assay for JNK Inhibition

To confirm the activity of JNK-IN-8 in a cellular context, the inhibition of c-Jun phosphorylation can be measured in cultured cells.

Materials:

-

Cell line (e.g., HeLa or A375)

-

JNK-IN-8

-

Cell culture medium and supplements

-

Stimulant for JNK pathway (e.g., anisomycin or UV radiation)

-

Lysis buffer

-

Protein assay reagent

-

SDS-PAGE equipment

-

Western blot equipment and reagents

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Pre-treat the cells with various concentrations of JNK-IN-8 for a defined period (e.g., 1-2 hours).

-

Stimulation: Stimulate the JNK pathway by treating the cells with a known activator (e.g., 10 µg/mL anisomycin for 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-c-Jun.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize them to total c-Jun or a loading control. Plot the percentage of inhibition of c-Jun phosphorylation versus the JNK-IN-8 concentration to determine the cellular EC50 (effective concentration 50).

Conclusion

JNK-IN-8 is a highly potent, irreversible inhibitor of all three JNK isoforms, demonstrating sub-nanomolar to low nanomolar IC50 values. Its covalent mechanism of action ensures durable target engagement. The provided data and experimental outlines serve as a comprehensive resource for researchers utilizing JNK-IN-8 as a chemical probe to investigate JNK-dependent biological processes and for those in the field of drug development exploring JNK inhibition as a therapeutic strategy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. graylab.stanford.edu [graylab.stanford.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. apexbt.com [apexbt.com]

- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

JNK-IN-8: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and biological activity of JNK-IN-8, a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK). The information is intended to support researchers and professionals in drug development in their exploration of JNK-dependent signaling pathways.

Core Physicochemical Properties

JNK-IN-8 is a synthetic organic compound designed as a highly selective tool for investigating JNK signaling. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₉N₇O₂ | [1][2] |

| Molecular Weight | 507.59 g/mol | [1][3] |

| CAS Number | 1410880-22-6 | [1][4] |

| Appearance | A pale-yellow powder | [4] |

| Solubility | ≥25.4 mg/mL in DMSO; Insoluble in H₂O; ≥9.24 mg/mL in EtOH with gentle warming and ultrasonic treatment. | [1] |

| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C for several months. | [1][4] |

Potency and Selectivity

JNK-IN-8 demonstrates high potency against all three JNK isoforms and remarkable selectivity over other kinases.

| Target | IC₅₀ (nM) | Reference |

| JNK1 | 4.67 | [1][4] |

| JNK2 | 18.7 | [1][4] |

| JNK3 | 0.98 | [1][4] |

| Cellular Activity | EC₅₀ (nM) | Cell Line | Reference |

| c-Jun Phosphorylation Inhibition | 486 | HeLa | [3][5] |

| c-Jun Phosphorylation Inhibition | 338 | A375 | [3][5] |

JNK-IN-8 exhibits exceptional selectivity. When profiled against a panel of 400 kinases, it specifically binds to JNK1, JNK2, and JNK3.[1] Further studies have shown that at a concentration of 1 µM, JNK-IN-8 does not significantly inhibit other kinases, demonstrating its high specificity.[6]

Mechanism of Action

JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms.[1][7] This covalent modification blocks the substrate-binding ability of the kinase, leading to the inhibition of its activity.[1]

Figure 1: Simplified JNK signaling pathway and the point of inhibition by JNK-IN-8.

Recent studies have also uncovered a novel mechanism of action for JNK-IN-8 in triple-negative breast cancer (TNBC). It has been shown to induce lysosome biogenesis and autophagy by activating the transcription factors TFEB and TFE3, independent of its JNK inhibition.[7] This is achieved through the inhibition of mTOR, which leads to the dephosphorylation and nuclear translocation of TFEB and TFE3.[7]

Experimental Protocols

The following are representative protocols for assessing the activity of JNK-IN-8 in a cellular context.

Cell Culture and Treatment

-

Cell Lines: HeLa, A375, or HEK293-ILR1 cells are commonly used.[1]

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

JNK-IN-8 Preparation: Prepare a stock solution of JNK-IN-8 in DMSO (e.g., 10 mM).[4] For cell-based assays, dilute the stock solution in culture medium to the desired final concentration immediately before use. The final DMSO concentration should not exceed 0.1% to avoid toxicity.[4]

-

Treatment: Pre-treat cells with JNK-IN-8 at various concentrations (e.g., 0.1, 0.3, 1, 3 µM) for a specified duration (e.g., 3 hours) before stimulation.[1]

-

Stimulation: Induce the JNK pathway by treating cells with a stress stimulus such as anisomycin or UV radiation.[1]

Western Blotting for c-Jun Phosphorylation

This protocol is used to determine the inhibitory effect of JNK-IN-8 on its direct substrate, c-Jun.

-

Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C. A primary antibody against total c-Jun or a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the level of c-Jun phosphorylation relative to the total c-Jun and loading control.

Figure 2: A general experimental workflow for evaluating the inhibitory effect of JNK-IN-8 on c-Jun phosphorylation.

In Vivo Applications

JNK-IN-8 has been utilized in animal models to investigate the role of the JNK pathway in various diseases. For instance, in a mouse model of brain injury, JNK-IN-8 administration significantly reduced neuronal apoptosis.[1] In studies on triple-negative breast cancer, JNK-IN-8 has been shown to suppress tumor growth in vivo.[7]

Conclusion

JNK-IN-8 is a highly potent, selective, and irreversible inhibitor of JNK kinases, making it an invaluable tool for studying JNK-dependent signaling pathways. Its well-characterized physicochemical properties and mechanism of action provide a solid foundation for its use in both in vitro and in vivo research. The detailed protocols and pathway diagrams in this guide are intended to facilitate the effective application of JNK-IN-8 in a laboratory setting.

References

JNK-IN-8: A Technical Guide for Use as a Pharmacological Probe in JNK Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is designed to serve as a comprehensive resource for researchers utilizing this compound as a pharmacological probe to investigate JNK-dependent signaling pathways in both in vitro and in vivo settings.

Introduction to JNK-IN-8

The c-Jun N-terminal kinases (JNK1, JNK2, and JNK3) are critical members of the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a range of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and osmotic shock, and play pivotal roles in regulating apoptosis, inflammation, cell differentiation, and proliferation.[3][4] Given their central role in stress signaling, dysregulation of the JNK pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3][5]

JNK-IN-8 was developed as a highly selective, irreversible inhibitor of all three JNK isoforms.[2] Its covalent mechanism of action and high specificity make it a superior pharmacological tool compared to older, less selective, reversible inhibitors. This guide details its mechanism, biochemical and cellular properties, and provides standardized protocols for its application in research.

Mechanism of Action

JNK-IN-8 is a type I ATP-competitive inhibitor that contains an electrophilic acrylamide "warhead." This moiety allows it to form a permanent, covalent bond with a conserved cysteine residue located near the ATP-binding pocket of the JNK enzymes.[2] Specifically, it targets Cysteine 116 (Cys116) in JNK1 and JNK2, and the analogous Cys154 in JNK3.[6] This irreversible binding locks the kinase in an inactive conformation, preventing substrate binding and phosphorylation.[7]

Quantitative Data

JNK-IN-8 exhibits high potency in biochemical assays and robust activity in cellular contexts. Its selectivity has been confirmed through broad-based kinase profiling.

Table 1: Biochemical and Cellular Potency of JNK-IN-8

| Target/Assay | Species/Cell Line | Potency (IC₅₀/EC₅₀) | Reference(s) |

| Biochemical IC₅₀ | |||

| JNK1 | Human | 4.67 nM | [1][3][8] |

| JNK2 | Human | 18.7 nM | [1][3][8] |

| JNK3 | Human | 0.98 nM | [1][3][8] |

| Cellular EC₅₀ | |||

| p-c-Jun (Ser73) Inhibition | Human (A375 cells) | 338 nM | [1][9] |

| p-c-Jun (Ser63/73) Inhibition | Human (HeLa cells) | 486 nM | [1][9] |

Table 2: Selectivity Profile of JNK-IN-8 Against Off-Target Kinases

JNK-IN-8 has been profiled against a panel of over 400 kinases and demonstrates exceptional selectivity. While some minor off-target activity was noted, the IC₅₀ values are significantly higher than for JNK isoforms, indicating a wide selectivity window.[2][10]

| Off-Target Kinase | Potency (IC₅₀ / Kd) | Assay Type | Reference(s) |

| MNK2 | 238 nM (IC₅₀) | Biochemical | [5] |

| FMS | 287 nM (IC₅₀) | Biochemical | [5] |

| KIT (V559D) | 92 nM (Kd) | Binding | [1][5] |

| KIT (V559D, T670I) | 56 nM (Kd) | Binding | [1][5] |

| IRAK1, PIK3C3, PIP4K2C | > 1 µM (IC₅₀) | Biochemical | [1][10] |

Signaling Pathways

Canonical JNK Signaling Pathway

The JNK pathway is a three-tiered kinase cascade. It is initiated by various stress signals that activate a MAP Kinase Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAP Kinase Kinase (MAP2K), MKK4 or MKK7. These MAP2Ks then dually phosphorylate and activate JNK on threonine and tyrosine residues. Activated JNK phosphorylates a host of downstream targets, most notably the transcription factor c-Jun, leading to changes in gene expression and cellular responses.

Novel JNK-Independent Signaling via mTOR and TFEB/TFE3

Recent research has uncovered a novel, JNK-independent mechanism of action for JNK-IN-8 in certain cancer types, such as triple-negative breast cancer (TNBC).[6] In these cells, JNK-IN-8 was found to inhibit the mTOR signaling pathway.[6] This inhibition leads to the dephosphorylation of the transcription factors TFEB and TFE3, master regulators of lysosome biogenesis and autophagy.[6] Once dephosphorylated, TFEB and TFE3 translocate to the nucleus, where they activate the expression of genes involved in these cellular processes. This effect contributes to the anti-tumor activity of JNK-IN-8 but is not dependent on its inhibition of JNK.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 5. graylab.stanford.edu [graylab.stanford.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. JNK-IN-8 | JNK Inhibitor | TargetMol [targetmol.com]

- 10. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

The Role of JNK-IN-8 in Studying Cellular Stress Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinases (JNKs) are key mediators of cellular responses to a wide array of stress stimuli, playing pivotal roles in inflammation, apoptosis, cell differentiation, and proliferation.[1][2] Dysregulation of the JNK signaling pathway is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2] JNK-IN-8 is a potent and selective, irreversible covalent inhibitor of all three JNK isoforms, making it an invaluable tool for elucidating the intricate functions of this pathway in cellular stress responses.[3][4] This technical guide provides a comprehensive overview of JNK-IN-8, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Introduction to JNK-IN-8

JNK-IN-8 is the first-in-class irreversible inhibitor of JNK1, JNK2, and JNK3.[5][6] It functions by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located near the ATP-binding site of the kinases.[3][4][7] This covalent modification leads to a conformational change in the activation loop, thereby blocking substrate binding and irreversibly inhibiting kinase activity.[3] The high specificity and irreversible nature of JNK-IN-8 offer distinct advantages over traditional reversible inhibitors, enabling durable target inhibition and providing a powerful tool for dissecting JNK-dependent cellular processes.[3][6]

Quantitative Data

The efficacy and selectivity of JNK-IN-8 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this inhibitor.

Table 1: Biochemical Potency of JNK-IN-8

| Target | IC50 (nM) | Reference(s) |

| JNK1 | 4.67 | [1][2][3][5][8][9] |

| JNK2 | 18.7 | [1][2][3][5][8][9] |

| JNK3 | 0.98 | [1][2][3][5][8][9] |

Table 2: Cellular Activity of JNK-IN-8

| Cell Line | Assay | EC50 (nM) | Reference(s) |

| HeLa | c-Jun phosphorylation | 486 | [5][8][9] |

| A375 | c-Jun phosphorylation | 338 | [5][8][9] |

Table 3: Selectivity Profile of JNK-IN-8

| Off-Target Kinase | Inhibition | Reference(s) |

| MNK2 | >10-fold selectivity vs. JNKs | [5][10] |

| Fms | >10-fold selectivity vs. JNKs | [5][10] |

| c-Kit | No inhibition | [5] |

| Met | No inhibition | [5] |

| PDGFRβ | No inhibition | [5] |

| IRAK1 | No inhibition | [5][6] |

| PIK3C3 | No inhibition | [5][6] |

| PIP4K2C | No inhibition | [5][6] |

| PIP5K3 | No inhibition | [5][6] |

Signaling Pathways

JNKs are central components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] They are activated by upstream kinases (MKK4 and MKK7) in response to various cellular stresses.[6][11] Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, most notably c-Jun.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing JNK-IN-8 to probe cellular stress pathways.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

-

JNK-IN-8 Preparation: Prepare a stock solution of JNK-IN-8 in DMSO (e.g., 10 mM).[1] For cell treatment, dilute the stock solution in culture medium to the desired final concentration immediately before use.[1] To avoid toxicity, the final DMSO concentration should not exceed 0.1%.[1]

-

Treatment: For time-course experiments, treat cells with JNK-IN-8 for varying durations (e.g., 4, 10, or 24 hours).[7] For dose-response experiments, treat cells with a range of JNK-IN-8 concentrations (e.g., 0.1, 0.3, 1, 3, 5 µM) for a fixed time.[3][7][9]

-

Stress Induction (Optional): To study stress-induced JNK activation, cells can be stimulated with an appropriate stressor, such as anisomycin (1 µg/ml for 1 hour), after pre-treatment with JNK-IN-8.[3][12]

Western Blot Analysis for JNK Activity

This protocol is designed to assess the phosphorylation status of c-Jun, a direct substrate of JNK, as a readout of JNK activity.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 1% NP-40, 1% CHAPS, 25 mM Tris, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-c-Jun (Ser63 or Ser73), total c-Jun, total JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the band intensities.

Kinase Assay

A pull-down kinase assay can be employed to specifically measure JNK activity from cell lysates.

-

Cell Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.

-

JNK Pull-Down: Incubate the cell lysate (containing 50-400 µg of total protein) with c-Jun fusion protein beads (or a similar substrate-coated bead) overnight at 4°C with gentle rocking to pull down active JNK.[12]

-

Washing: Pellet the beads by centrifugation and wash them twice with Kinase Extraction Buffer and once with Kinase Assay Buffer to remove non-specifically bound proteins.[12]

-

Kinase Reaction: Resuspend the beads in Kinase Assay Buffer and initiate the kinase reaction by adding ATP (final concentration of ~0.2 mM).[12] Incubate for 30 minutes at 30°C.[12]

-

Analysis: The phosphorylation of the c-Jun substrate can be analyzed by Western blotting using a phospho-c-Jun specific antibody.

Cell Viability and Clonogenic Assays

These assays are used to assess the impact of JNK-IN-8 on cell survival and proliferation.

-

MTT Cell Viability Assay:

-

Seed cells in a 96-well plate and treat with various concentrations of JNK-IN-8 for a specified period (e.g., 24-72 hours).[13]

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.[13]

-

Remove the medium and dissolve the formazan crystals in DMSO.[13]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Clonogenic Assay:

-

Treat cells with increasing concentrations of JNK-IN-8 for 72 hours.[7]

-

After treatment, remove the drug-containing medium, wash the cells, and allow them to grow in fresh medium for 3-5 days until colonies are visible.[7]

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies to assess the long-term survival and proliferative capacity of the cells.

-

Applications in Cellular Stress Research

JNK-IN-8 is a versatile tool for investigating the role of JNK signaling in various cellular stress contexts:

-

Apoptosis: By inhibiting JNK, researchers can determine its contribution to stress-induced apoptosis.[14]

-

Inflammation: JNK-IN-8 can be used to study the involvement of JNK in inflammatory responses mediated by cytokines and other pro-inflammatory stimuli.[11]

-

Cancer Biology: The inhibitor is widely used to explore the role of JNK in cancer cell proliferation, survival, and drug resistance.[1][15][16] For example, it has been shown to sensitize triple-negative breast cancer cells to other therapeutic agents.[4][17]

-

Neurobiology: Given the expression of JNK3 in the brain, JNK-IN-8 can be a valuable tool for studying the role of JNK in neuronal apoptosis and neurodegenerative diseases.[3][6]

Conclusion

JNK-IN-8 is a highly potent, selective, and irreversible inhibitor of the JNK signaling pathway. Its well-characterized mechanism of action and efficacy make it an indispensable tool for researchers studying cellular stress responses. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing JNK-IN-8 to unravel the complex roles of JNK in health and disease. As with any pharmacological inhibitor, it is crucial to use appropriate controls and consider potential off-target effects, although JNK-IN-8 has demonstrated a remarkably clean selectivity profile.[5][10] The continued application of JNK-IN-8 in cellular and in vivo models will undoubtedly further our understanding of JNK-mediated pathophysiology and may pave the way for novel therapeutic strategies.

References

- 1. stemcell.com [stemcell.com]

- 2. stemcell.com [stemcell.com]

- 3. apexbt.com [apexbt.com]

- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]

- 11. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 12. assaygenie.com [assaygenie.com]

- 13. mdpi.com [mdpi.com]

- 14. MAPK JNK Cell signalling | PPTX [slideshare.net]

- 15. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

- 16. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

JNK-IN-8: A Covalent Inhibitor's Impact on the Downstream JNK Target c-Jun

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of the JNK signaling pathway is implicated in various diseases, making it a compelling target for therapeutic intervention. A key downstream effector of JNK signaling is the transcription factor c-Jun. Phosphorylation of c-Jun by JNK at serines 63 and 73 enhances its stability and transcriptional activity, leading to the expression of genes involved in cell survival and proliferation.

JNK-IN-8 is a potent and highly selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). Its covalent mechanism of action, targeting a conserved cysteine residue in the ATP-binding site of JNK, results in a durable and specific inhibition of JNK activity. This guide provides a comprehensive overview of JNK-IN-8's effect on c-Jun, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: JNK-IN-8 and the JNK/c-Jun Signaling Axis

The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including inflammatory cytokines and growth factors. Once activated, JNKs translocate to the nucleus and phosphorylate a range of transcription factors, with c-Jun being a primary target. The phosphorylation of c-Jun leads to the formation of the Activator Protein-1 (AP-1) transcription factor complex, which in turn regulates the expression of genes crucial for cellular responses.

JNK-IN-8 exerts its effect by covalently binding to a conserved cysteine residue (Cys116 in JNK1 and JNK2) within the ATP-binding pocket of the JNK enzymes.[1] This irreversible binding locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates, including c-Jun. The inhibition of c-Jun phosphorylation subsequently leads to a reduction in AP-1 transcriptional activity.

Quantitative Data on JNK-IN-8's Efficacy

The potency and selectivity of JNK-IN-8 have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

| Table 1: Biochemical Potency of JNK-IN-8 against JNK Isoforms | |

| Target | IC50 (nM) |

| JNK1 | 4.67[2][3] |

| JNK2 | 18.7[2][3] |

| JNK3 | 0.98[2] |

| Table 2: Cellular Efficacy of JNK-IN-8 on c-Jun Phosphorylation | |

| Cell Line | EC50 (nM) |

| HeLa | 486[3] |

| A375 | 338[3] |

| Table 3: In Vitro and In Vivo Concentrations of JNK-IN-8 | |

| Experimental System | Concentration/Dose |

| Cell Culture (MDA-MB-231) | 1 µM - 5 µM[4] |

| In Vivo (Mouse Xenograft) | 20 mg/kg (intraperitoneal)[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of JNK-IN-8 on c-Jun.

Western Blotting for Phospho-c-Jun (Ser63/73) and Total c-Jun

This protocol is designed to assess the levels of phosphorylated and total c-Jun in cell lysates following treatment with JNK-IN-8.

a. Cell Culture and Treatment:

-

Seed cells (e.g., MDA-MB-231, HeLa, A375) in appropriate culture dishes and grow to 70-80% confluency.

-

Pre-treat cells with JNK-IN-8 (e.g., 1 µM or 5 µM) or vehicle (DMSO) for a specified duration (e.g., 3 hours).[4]

-

Stimulate cells with an appropriate agonist (e.g., EGF) for a defined period (e.g., 30 or 60 minutes) to induce JNK activation and c-Jun phosphorylation.[4]

b. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

d. SDS-PAGE:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

e. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer can be performed at 100V for 1-2 hours.

f. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

g. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated c-Jun signal to total c-Jun and a loading control (e.g., GAPDH or β-actin).

AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of the AP-1 complex, which is regulated by c-Jun phosphorylation.

a. Cell Transfection and Treatment:

-

Seed HEK293T or other suitable cells in a 96-well plate.

-

Co-transfect the cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

-

After 24-48 hours, pre-treat the cells with various concentrations of JNK-IN-8 for 1-3 hours.

-

Stimulate the cells with a JNK pathway activator such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 nM for approximately 6 hours.[6]

b. Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

c. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in AP-1 activity relative to the vehicle-treated control.

-

Statistical analysis, such as a two-tailed Student's t-test, can be used to determine the significance of the observed inhibition.[1]

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of JNK-IN-8 in a mouse xenograft model.

a. Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., 1.3 x 10^6 E0771 cells in C57BL/6 mice) into the flank of each mouse.[5]

-

Allow tumors to grow to a palpable size (e.g., approximately 150 mm³).[5]

b. Drug Administration:

-

Randomize mice into treatment and control groups.

-

Administer JNK-IN-8 (e.g., 20 mg/kg) via intraperitoneal injection.[5]

-

Administer vehicle control (e.g., 2% ethanol and 5% Tween-80 in PBS) to the control group.[7]

-

Treat the mice according to a predetermined schedule (e.g., daily for 10 days).[5]

c. Tumor Measurement and Analysis:

-

Measure tumor volume using calipers every other day.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be processed for immunohistochemistry or immunofluorescence to analyze the levels of phospho-c-Jun.

d. Statistical Analysis:

-

Compare tumor growth between the treatment and control groups using appropriate statistical methods, such as a two-way ANOVA.

-

A Kaplan-Meier curve can be used to analyze survival data.[7]

Conclusion

JNK-IN-8 is a powerful research tool for investigating the roles of the JNK signaling pathway. Its high potency and selectivity, coupled with its irreversible mechanism of action, allow for a robust and sustained inhibition of JNK activity. The experimental protocols detailed in this guide provide a framework for researchers to effectively study the impact of JNK-IN-8 on its key downstream target, c-Jun, and to further elucidate the therapeutic potential of JNK inhibition in various disease models.

References

- 1. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. static.igem.org [static.igem.org]

- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on JNK-IN-8 in Novel Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research and application of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), in various novel disease models. JNK signaling pathways are crucial regulators of cellular processes such as proliferation, inflammation, and apoptosis, and their dysregulation is implicated in numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][2][3] JNK-IN-8 serves as a critical tool for interrogating JNK-dependent biological phenomena due to its high selectivity and covalent mechanism of action.[4][5] This document summarizes key quantitative data, details experimental protocols, and visualizes complex signaling pathways and workflows to facilitate further research and drug development efforts.

Core Properties and Mechanism of Action of JNK-IN-8

JNK-IN-8 is a selective, irreversible pan-JNK inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3, thereby blocking substrate binding and inhibiting kinase activity.[6][7] This covalent modification leads to a durable and potent inhibition of the JNK signaling cascade, which can be monitored by the reduced phosphorylation of its direct substrate, c-Jun.[1][7]

Table 1: Biochemical and Cellular Activity of JNK-IN-8

| Parameter | JNK1 | JNK2 | JNK3 | Cellular EC50 (p-c-Jun) | Reference |

| IC50 | 4.67 nM | 18.7 nM | 0.98 nM | - | [1][8] |

| Cellular EC50 | - | - | - | 338 nM (A375 cells) | [4][5] |

| Cellular EC50 | - | - | - | 486 nM (HeLa cells) | [4][5] |

JNK Signaling Pathway and JNK-IN-8 Inhibition

The following diagram illustrates the canonical JNK signaling pathway, activated by various cellular stressors and culminating in the phosphorylation of transcription factors like c-Jun. JNK-IN-8 acts by irreversibly binding to JNK, preventing this downstream phosphorylation event.

Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-8.

Preliminary Studies in Cancer Models

JNK-IN-8 has shown significant anti-tumor activity in various preclinical cancer models, particularly in triple-negative breast cancer (TNBC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer.

Triple-Negative Breast Cancer (TNBC)

In TNBC models, JNK-IN-8 suppresses cell viability and colony formation and slows tumor growth in xenograft models.[1][6] Its efficacy is linked to multiple mechanisms, including the activation of autophagy via TFEB/TFE3 and the modulation of the tumor microenvironment (TME).[6][9] Studies have also shown that JNK-IN-8 can synergize with other targeted therapies like lapatinib by inducing cytotoxic levels of reactive oxygen species (ROS).[10]

Pancreatic Ductal Adenocarcinoma (PDAC)

In PDAC models, chemotherapy regimens such as FOLFOX were found to activate JNK-JUN signaling, contributing to chemoresistance.[11] JNK-IN-8 was shown to enhance the efficacy of FOLFOX, inhibiting tumor growth in both cell-line and patient-derived xenograft (PDX) models.[11][12]

Other Cancer Models

JNK-IN-8 has also demonstrated pro-apoptotic effects in human colorectal cancer organoids and has been shown to reduce cell viability and slow disease progression in a mouse model of B-lymphoblastic leukemia.[1][8]

Table 2: Summary of In Vivo Efficacy of JNK-IN-8 in Cancer Models

| Disease Model | Animal Model | Treatment Protocol | Key Outcomes | Reference |

| TNBC | Nude Mice (MDA-MB-231 Xenograft) | 25 mg/kg JNK-IN-8 (IP) + 75 mg/kg Lapatinib (PO) | Median time to max. tumor growth increased to 21.5 days vs. 15 days (vehicle). | [10] |

| TNBC | Nude Mice (TNBC004 PDX) | 20 mg/kg JNK-IN-8 (IP) | Significant suppression of tumor growth compared to vehicle. | [6] |

| TNBC | Syngeneic Mouse (E0771) | JNK-IN-8 | Suppressed tumor growth (412 mm³ vs. 1239 mm³ vehicle), reduced lung metastasis, decreased regulatory T cells, and increased CD8+ T cells. | [8][9] |

| PDAC | NSG Mice (PDX & Xenografts) | 30 mg/kg JNK-IN-8 (IP, 2x/week) + FOLFOX | Enhanced tumor growth inhibition and, in some cases, caused tumor regression compared to either agent alone. | [12] |

Proposed Synergistic Mechanism in TNBC

JNK-IN-8, in combination with the EGFR/HER2 inhibitor lapatinib, disrupts the antioxidant response in TNBC cells. This leads to a cytotoxic accumulation of ROS and subsequent apoptosis.

Caption: Synergistic mechanism of JNK-IN-8 and Lapatinib in TNBC.[10][13]

Autophagy Induction Mechanism in TNBC

JNK-IN-8 can induce autophagy and lysosome biogenesis independently of its JNK-inhibitory activity by promoting the nuclear translocation of transcription factors TFEB and TFE3.

Caption: JNK-IN-8 induces autophagy via TFEB/TFE3 nuclear translocation.[6]

Preliminary Studies in Inflammatory Disease Models

The JNK pathway is a key mediator of inflammation.[2][3] Preliminary studies have explored JNK-IN-8 as a therapeutic agent in acute inflammatory conditions.

Acute Lung Injury (ALI)

In a lipopolysaccharide (LPS)-induced ALI mouse model, JNK-IN-8 treatment significantly alleviated lung injury.[14] The protective effect was attributed to the suppression of both inflammation and oxidative stress, mediated through the inhibition of the JNK/NF-κB signaling pathway.[14] Treatment with JNK-IN-8 led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]

Table 3: Efficacy of JNK-IN-8 in an Acute Lung Injury Model

| Model | Treatment | Parameter Measured | Result | Reference |

| LPS-induced ALI in Mice | JNK-IN-8 pre-treatment | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) in BALF | Significantly decreased compared to LPS-only group. | [14] |

| Lung Wet-to-Dry Ratio | Significantly reduced, indicating less edema. | [14] | ||

| Total Protein & Cell Count in BALF | Significantly reduced. | [14] | ||

| p-JNK & p-NF-κB p65 levels in lung tissue | Significantly inhibited compared to LPS-only group. | [14] |

Preliminary Studies in Neurodegenerative Disease Models

Dysregulated JNK signaling is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16][17] While specific data on JNK-IN-8 in chronic neurodegenerative models is emerging, its role in acute neuronal injury and neuroinflammation has been investigated. In a model of ischemic brain injury, JNK-IN-8 was shown to inhibit neuroinflammation and improve neurological function by blocking the JNK/NF-κB pathway, suggesting a neuroprotective potential.[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of JNK-IN-8.

In Vitro Assays

-

Cell Viability Assay (e.g., CellTiter-Glo):

-

Plate TNBC cells (e.g., MDA-MB-231, HCC1806) in 384-well plates and allow them to adhere overnight.[6]

-

Treat cells with a concentration range of JNK-IN-8 (e.g., 0.88–5 µmol/L) or vehicle (DMSO) for 72 hours.[6]

-

Add CellTiter-Glo reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader to determine the relative number of viable cells.

-

-

Clonogenic (Colony Formation) Assay:

-

Treat subconfluent TNBC cells with JNK-IN-8 (e.g., 1–5 µmol/L) or vehicle for 72 hours.[6]

-

Wash, trypsinize, and re-plate a specific number of cells (e.g., 500-1000) into 6-well plates.

-

Allow cells to grow for 5-14 days until visible colonies form.[6][11]

-

Fix colonies with methanol and stain with crystal violet.

-

Count the number of colonies to assess long-term cell survival.

-

-

Western Blot for Phospho-c-Jun Inhibition:

-

Culture cells (e.g., HeLa, A375) and treat with JNK-IN-8 for a specified time.[5]

-

Stimulate the JNK pathway if necessary (e.g., with anisomycin or EGF).[7][10]

-

Lyse cells in buffer containing protease and phosphatase inhibitors.[5]

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, and a loading control (e.g., GAPDH).

-

Incubate with secondary antibodies and visualize bands using chemiluminescence.

-

In Vivo Models

-

TNBC Xenograft Mouse Model:

-

Cell Implantation: Inject human TNBC cells (e.g., MDA-MB-231) orthotopically into the mammary fat pad or subcutaneously.[6][10]

-

Tumor Growth: Allow tumors to reach a specified volume (e.g., 80-150 mm³).[6][10]

-

Drug Formulation & Administration:

-

Monitoring: Measure tumor volume with calipers every other day. Monitor animal weight and signs of toxicity.[10]

-

Endpoint: Euthanize mice when tumors reach a maximum size (e.g., 15mm diameter) or at the end of the study period for tissue analysis.[10]

-

LPS-Induced Acute Lung Injury (ALI) Model:

-

Animal Model: C57BL/6 mice.[14]

-

Treatment: Administer JNK-IN-8 (e.g., 10 mg/kg, IP) one hour prior to LPS challenge.[5]

-

Induction of Injury: Administer LPS via intratracheal instillation or IP injection.

-

Sample Collection: Sacrifice animals at a specific time point (e.g., 6 hours) after LPS injection.[14]

-

Analysis: Collect bronchoalveolar lavage fluid (BALF) to measure total cell counts, protein concentration, and cytokine levels. Harvest lung tissue for histology, wet-to-dry ratio analysis, and western blotting for inflammatory markers.[14]

-

Experimental Workflow for an In Vivo Xenograft Study

Caption: A typical experimental workflow for a preclinical xenograft study.

Conclusion and Future Directions

Preliminary studies robustly demonstrate the potential of JNK-IN-8 as a therapeutic agent and a research tool across multiple disease contexts. In oncology, it exhibits direct anti-proliferative effects, modulates the tumor microenvironment, and synergizes with existing therapies to overcome resistance. Its potent anti-inflammatory properties have been confirmed in models of acute lung injury, and it shows promise for neuroprotection.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Further optimization of dosing, vehicle, and administration routes is necessary to improve in vivo efficacy.[10]

-

Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to JNK inhibition could guide clinical trial design.

-

Chronic Disease Models: Evaluating the long-term safety and efficacy of JNK-IN-8 in chronic inflammatory and neurodegenerative disease models is a critical next step.

-

Combination Therapies: Exploring novel combination strategies, particularly with immunotherapies and other targeted agents, will be essential to fully harness the therapeutic potential of JNK inhibition.

This guide summarizes the foundational data on JNK-IN-8, providing a platform for the scientific community to build upon in the ongoing effort to translate JNK pathway inhibition into viable clinical therapies.

References

- 1. stemcell.com [stemcell.com]

- 2. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. apexbt.com [apexbt.com]

- 8. stemcell.com [stemcell.com]

- 9. Identification of the JNK-Active Triple-Negative Breast Cancer Cluster Associated With an Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]

- 12. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

JNK-IN-8: A Technical Guide on its Impact on Apoptosis and Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). It details the molecule's mechanism of action and its significant impact on fundamental cellular processes such as apoptosis and cell proliferation, with a particular focus on its implications in cancer biology. This guide synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes complex signaling pathways to serve as a critical resource for professionals in the field.

Core Mechanism of Action

JNK-IN-8 is an irreversible inhibitor that demonstrates high potency against all three JNK isoforms.[1][2][3][4] Its mechanism relies on the covalent binding to a conserved cysteine residue within the ATP-binding site of the JNK enzymes—specifically Cys116 in JNK1 and JNK2, and Cys154 in JNK3.[5][6][7] This covalent modification permanently inactivates the kinase, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[2][5][8] This irreversible action provides a prolonged pharmacodynamic effect, making JNK-IN-8 a powerful tool for interrogating JNK-dependent biological functions.[9]

Impact on Cell Proliferation and Viability

JNK-IN-8 consistently demonstrates the ability to suppress cell proliferation and reduce viability across a range of cancer cell types, particularly in triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC).[2][6][10] As a standalone agent, it induces a concentration-dependent decrease in cell viability.[6] Its anti-proliferative effects are significantly amplified when used in combination with other targeted therapies, where it can overcome chemoresistance.[5][10]

Table 1: Inhibitory Potency of JNK-IN-8

| Target | Parameter | Value | Cell Line | Reference |

| JNK1 | IC50 | 4.7 nM | N/A (Biochemical) | [1][8] |

| JNK2 | IC50 | 18.7 nM | N/A (Biochemical) | [1][8] |

| JNK3 | IC50 | 1.0 nM | N/A (Biochemical) | [1][8] |

| c-Jun Phosphorylation | EC50 | 486 nM | HeLa | [1][8] |

| c-Jun Phosphorylation | EC50 | 338 nM | A375 | [1][8] |

Table 2: Anti-Proliferative and Cytotoxic Effects of JNK-IN-8

| Cell Line/Model | Cancer Type | Effect | Concentration/Combination | Reference |

| MDA-MB-231, MDA-MB-468, MDA-MB-157, HCC1806 | TNBC | Decreased cell viability | 0.88–5 µmol/L | [6] |

| TNBC Patient-Derived Organoids (PDOs) | TNBC | Decreased cell viability | 0.16–10 µmol/L | [6] |

| MDA-MB-231, MDA-MB-436, HCC1569 | TNBC | Synergistic decrease in cell viability | With Lapatinib | [5] |

| Pancreatic Cancer Cells | PDAC | Contributes to chemoresistance and cancer cell survival | With FOLFOX | [10] |

| Colorectal Cancer Organoids | Colorectal Cancer | Reduced clonogenic survival | Not Specified | [2] |

| B-lymphoblastic Leukemia Cells | Leukemia | Reduced cell viability | Not Specified | [2] |

Role in Apoptosis Induction

The JNK signaling pathway is a critical regulator of both pro-survival and pro-apoptotic signals, with the outcome being highly context-dependent.[11][12][13] JNK-IN-8 leverages the pro-apoptotic arm of this pathway. While it shows modest effects as a single agent, its primary impact on apoptosis is realized when used to sensitize cancer cells to other therapeutic agents.[5]

A key mechanism in this sensitization is the induction of cytotoxic oxidative stress. For example, the combination of JNK-IN-8 and the EGFR/HER2 inhibitor lapatinib leads to a dramatic, 10-fold increase in reactive oxygen species (ROS), which drives cells toward apoptosis.[5] This effect is linked to the dual inhibition of JNK and EGFR/HER2, which disrupts the cellular antioxidant response regulated by transcription factors like NF-κB, AP-1, and Nrf2.[5]

Table 3: Pro-Apoptotic Effects of JNK-IN-8

| Cell Line/Model | Cancer Type | Effect | Mechanism/Combination | Reference |

| MDA-MB-231, MDA-MB-436, HCC1569, SK-Br-3 | Breast Cancer | Synergistic promotion of apoptosis | With Lapatinib | [5] |

| TNBC Cells | TNBC | Induction of apoptosis via a 10-fold increase in ROS | With Lapatinib | [5] |

| Colorectal Cancer Organoids | Colorectal Cancer | Promotes apoptosis | Not Specified | [2] |

Modulation of Signaling Pathways

JNK-IN-8's therapeutic effects stem from its ability to modulate the JNK signaling cascade and other interconnected pathways.

The JNK Signaling Cascade

The canonical JNK pathway is activated by various stress stimuli, leading to a kinase cascade that culminates in JNK activation.[12][13] Activated JNK then phosphorylates a host of downstream targets, including c-Jun, which in turn regulates the transcription of genes involved in cell survival, proliferation, and apoptosis.[12][14] JNK-IN-8 directly and irreversibly blocks JNK, preventing this entire downstream signaling process.

Synergistic Pathway Inhibition

In TNBC, resistance to EGFR/HER2 inhibitors like lapatinib can be driven by the activation of JNK signaling.[5] By co-administering JNK-IN-8, this resistance mechanism is shut down. The dual blockade significantly reduces the transcriptional activity of pro-survival factors NF-κB, AP-1, and the antioxidant regulator Nrf2. This collapse of the cell's antioxidant defense system leads to a lethal accumulation of ROS, culminating in apoptosis.[5]

mTOR and Autophagy Pathway

Recent studies have revealed that JNK-IN-8 can also suppress TNBC growth by activating lysosome biogenesis and autophagy.[6] This occurs through the activation of transcription factors TFEB and TFE3, which are master regulators of these processes. JNK-IN-8 achieves this by inhibiting mTOR signaling, leading to the dephosphorylation and nuclear translocation of TFEB/TFE3.[6] Notably, this effect on the mTOR/TFEB/TFE3 axis appears to be independent of its JNK-inhibitory activity, suggesting a potential off-target mechanism that contributes to its overall anti-tumor efficacy.[6]

Key Experimental Protocols

The following are detailed methodologies for assays commonly used to evaluate the effects of JNK-IN-8.

Cell Viability Assay (CCK-8 or CellTiter-Glo)

This assay quantifies the number of viable cells in culture by measuring metabolic activity.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of JNK-IN-8 and/or other compounds (e.g., lapatinib) in culture medium. A DMSO control (typically ≤0.1%) must be included.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the desired drug concentrations.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Add 10 µL of CCK-8 reagent (or follow the manufacturer's protocol for CellTiter-Glo) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader (for CCK-8) or luminescence (for CellTiter-Glo).

-

Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Western Blotting

This technique is used to detect and quantify specific proteins, such as total and phosphorylated JNK and c-Jun.

-